6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a chloro group, a cyclobutyl ring, and a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclobutyl ring can be introduced via cycloaddition reactions, and the nitrile group can be added using cyanation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the cyclobutyl ring and nitrile group.
6-Chloro-1-cyclobutyl-1H-pyrrolo[3,2-c]pyridine: Similar but differs in the position of the nitrogen atom in the pyridine ring.
Uniqueness
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its combination of a chloro group, a cyclobutyl ring, and a nitrile group, which confer specific chemical properties and potential biological activities that are distinct from its analogs .
Properties
Molecular Formula |
C12H10ClN3 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-4-10-8(6-14)7-16(12(10)15-11)9-2-1-3-9/h4-5,7,9H,1-3H2 |
InChI Key |
VIZMSRSEFIERSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2N=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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